1-phenyl-1H-indole-2,3-dione 3-[N-(4-methylphenyl)hydrazone]
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Description
The compound "1-phenyl-1H-indole-2,3-dione 3-[N-(4-methylphenyl)hydrazone]" is a derivative of 1H-indole-2,3-dione, which is a scaffold for various chemical compounds with potential biological activities. The indole dione moiety is known for its versatility in chemical reactions and its ability to interact with biological targets. The hydrazone linkage to a 4-methylphenyl group suggests potential for varied chemical properties and biological activities.
Synthesis Analysis
The synthesis of related indole dione derivatives typically involves the condensation of indole-2,3-dione with various substituents. For instance, 1H-indole-2,3-dione 3-thiosemicarbazones were synthesized by reacting 5-substituted 1H-indole-2,3-diones with thiosemicarbazide derivatives . Similarly, the synthesis of 1-methyl 5-trifluoromethoxy-1H-indole-2,3-dione 3-[4-(4-methoxyphenyl)thiosemicarbazone] involved the condensation of 1-methyl-5-trifluoromethoxy-1H-indole-2,3-dione with 4-(4-methoxyphenyl)thiosemicarbazide . These methods could be adapted to synthesize the compound by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of indole dione hydrazone derivatives is characterized by the presence of the indole core, the dione functionality, and the hydrazone linkage. The indole ring system is nearly planar, and the orientation of substituents can influence the overall molecular conformation . The hydrazone linkage introduces a degree of flexibility and the potential for tautomerism, which can affect the molecule's properties and interactions .
Chemical Reactions Analysis
Indole dione hydrazones can participate in various chemical reactions due to their reactive functional groups. The hydrazone moiety can act as a nucleophile or electrophile in different chemical environments, potentially leading to the formation of new bonds or the cleavage of existing ones. For example, the hydrazone group has been used as a directing group for C-H activation in the synthesis of indoles, demonstrating its versatility in facilitating complex chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole dione hydrazones are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating substituents can affect the compound's electronic properties, solubility, and reactivity. For instance, the trifluoromethoxy group is a strong electron-withdrawing group that can impact the acidity of adjacent hydrogens and the overall electron distribution within the molecule . The hydrazone linkage can also engage in hydrogen bonding, which can influence the compound's solubility and crystallization behavior .
Scientific Research Applications
Photolytic Behavior and UV Protection
Research into the photolytic behavior of 1H-indole-2,3-dione derivatives has revealed their potential as UV absorbers, which could be beneficial in pharmaceutical and cosmetic industries. For instance, a study investigating the photolytic behavior of 1H-indole-2,3dione 3-[(2,4-dinitrophenyl)hydrazone] compared to commercial photoprotective agents showed these compounds undergo photolysis under UV irradiation, which might imply their use as UV filters or stabilizers in sunscreen formulations (Dimitrijević et al., 2016).
Crystal Structures and Molecular Interactions
The synthesis and analysis of crystal structures of indole-2,3-dione derivatives provide insights into their molecular interactions, which are crucial for designing drugs with specific biological targets. For example, the study on "Three novel compounds of 5-trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazone" discussed their crystal structures and potential for hydrogen bonding, which could influence their biological activities (Kaynak, Özbey, & Karalı, 2013).
Antituberculosis Activity
Some derivatives have been evaluated for their antituberculosis activity, highlighting the potential therapeutic applications of indole-2,3-dione compounds. The synthesis and structure-activity relationship of 1H-indole-2,3-dione derivatives against Mycobacterium tuberculosis provide a foundation for further pharmacological studies (Karalı et al., 2007).
Antimicrobial and Antioxidant Properties
Research on aromatic hydrazones and their transition metal complexes indicates that these compounds possess notable antimicrobial and antioxidant properties, suggesting their potential use in developing new antimicrobial agents (Kumar, Biju, & Sadasivan, 2018).
properties
IUPAC Name |
3-[(4-methylphenyl)diazenyl]-1-phenylindol-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c1-15-11-13-16(14-12-15)22-23-20-18-9-5-6-10-19(18)24(21(20)25)17-7-3-2-4-8-17/h2-14,25H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAPEZQSFARUEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=C(N(C3=CC=CC=C32)C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901185799 |
Source
|
Record name | 1-Phenyl-1H-indole-2,3-dione 3-[2-(4-methylphenyl)hydrazone] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901185799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
303984-73-8 |
Source
|
Record name | 1-Phenyl-1H-indole-2,3-dione 3-[2-(4-methylphenyl)hydrazone] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901185799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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